![molecular formula C13H15NO2 B13961042 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one typically involves the reaction of an indole derivative with a cyclopentanone derivative under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
This would include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic oxindoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopentane-1,2’-indolin-3’-one]
- Spiropyrans
- Spirocyclic oxindoles
Uniqueness
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one is unique due to its specific spirocyclic structure and the presence of a methoxy group, which can influence its reactivity and biological activity. This compound offers distinct advantages in terms of stability and potential for functionalization compared to other similar spirocyclic compounds .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4'-methoxyspiro[1,2-dihydroindole-3,2'-cyclopentane]-1'-one |
InChI |
InChI=1S/C13H15NO2/c1-16-9-6-12(15)13(7-9)8-14-11-5-3-2-4-10(11)13/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
NPIPRYCKSYCUAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)C2(C1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
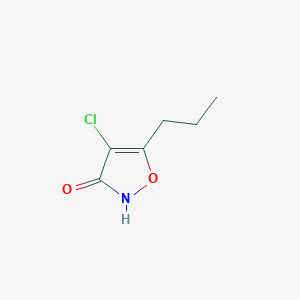
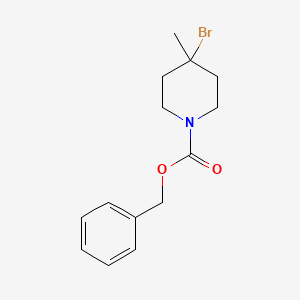
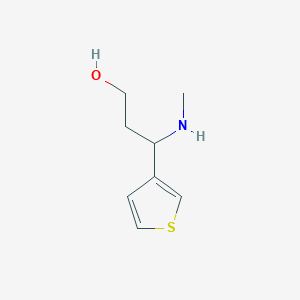
![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)
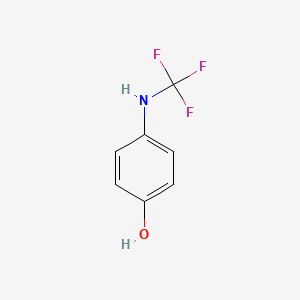
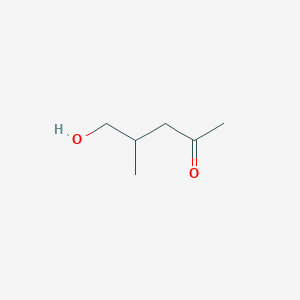
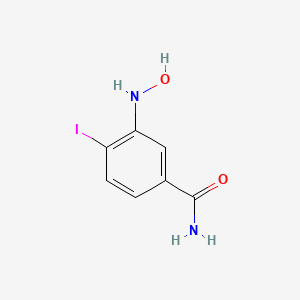
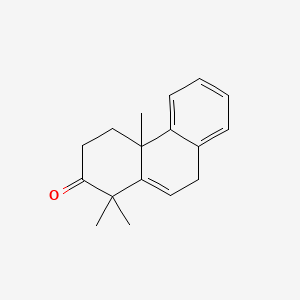
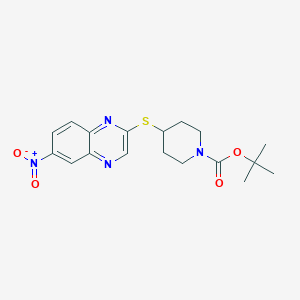
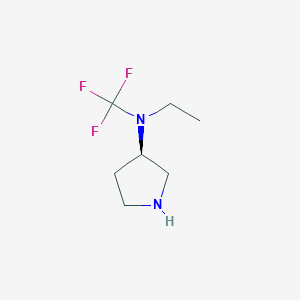
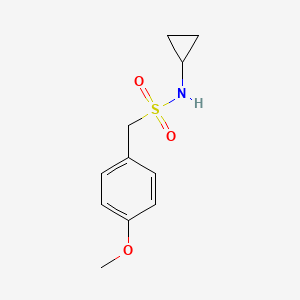
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
